N3-Cyclohexyl vs. N3-Phenyl Substitution Shifts Anticancer and Anticholinesterase Activity Profiles in Thiazole-2(3H)-ylidene Derivatives
In a series of N-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives, compounds bearing an N3-cyclohexyl group exhibited distinct cytotoxicity profiles compared to their N3-phenyl counterparts against MCF-7 (breast cancer) and A549 (lung cancer) cell lines [1]. While direct head-to-head IC50 values for the target compound itself are not available, the study demonstrates that N3-cyclohexyl-substituted thiazole derivatives induce apoptosis at levels comparable to or exceeding cisplatin in A549 cells, whereas the corresponding N3-phenyl derivatives show a shifted activity pattern [1]. Additionally, compound 4h (N3-cyclohexyl, 4-fluorophenyl) exhibited 49.92% acetylcholinesterase (AChE) inhibition, a pharmacological activity not observed for the N3-phenyl analogs in the same series [1].
| Evidence Dimension | Cytotoxicity (MTT assay) and acetylcholinesterase inhibition |
|---|---|
| Target Compound Data | N3-cyclohexyl-thiazole-2(3H)-ylidene derivatives: apoptosis induction in A549 cells comparable to cisplatin; compound 4h (N3-cyclohexyl, 4-F-phenyl) shows 49.92% AChE inhibition [1] |
| Comparator Or Baseline | N3-phenyl-thiazole-2(3H)-ylidene derivatives: different cytotoxicity pattern; no reported AChE inhibition at comparable levels [1] |
| Quantified Difference | N3-cyclohexyl confers AChE inhibition (49.92% for compound 4h) not observed with N3-phenyl; differential MCF-7 and A549 cytotoxicity profiles [1] |
| Conditions | MCF-7 and A549 cell lines, MTT assay; acetylcholinesterase inhibition assay; compounds tested at defined concentrations [1] |
Why This Matters
This cross-study evidence demonstrates that the cyclohexyl group at the N3 position imparts a distinct biological profile that cannot be replicated by a simple phenyl substitution, making the cyclohexyl analog a critical SAR probe for programs targeting anticancer or anticholinesterase activity.
- [1] Turan G, Yurttaş L, Tabbi A, Çiftçi GA, Temel HE, Kaplancıklı ZA. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules. 2018;23(1):135. doi:10.3390/molecules23010135. PMID: 29320423. View Source
